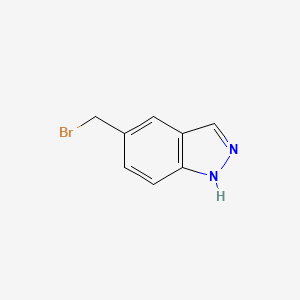

5-(bromometil)-1H-indazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(bromomethyl)-1H-indazole: is a chemical compound belonging to the indazole family, characterized by the presence of a bromomethyl group attached to the indazole ring

Aplicaciones Científicas De Investigación

Chemistry: 5-(bromomethyl)-1H-indazole is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: The compound has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It serves as a precursor for synthesizing bioactive molecules that can interact with specific biological targets .

Industry: In the industrial sector, 5-(bromomethyl)-1H-indazole is used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(bromomethyl)-1H-indazole typically involves the bromomethylation of 1H-indazole. One common method includes the reaction of 1H-indazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This method is advantageous as it minimizes the generation of highly toxic byproducts .

Industrial Production Methods: Industrial production of 5-(bromomethyl)-1H-indazole may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions: 5-(bromomethyl)-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki cross-coupling, to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.

Major Products Formed:

Substitution Reactions: New derivatives with different functional groups replacing the bromomethyl group.

Oxidation and Reduction Reactions: Aldehydes, carboxylic acids, or alcohols.

Coupling Reactions: Biaryl compounds with extended conjugation.

Mecanismo De Acción

The mechanism of action of 5-(bromomethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity .

Comparación Con Compuestos Similares

5-bromoindazole: Lacks the bromomethyl group but shares the indazole core structure.

5-(chloromethyl)-1H-indazole: Similar structure with a chloromethyl group instead of a bromomethyl group.

5-(methyl)-1H-indazole: Contains a methyl group instead of a bromomethyl group.

Uniqueness: 5-(bromomethyl)-1H-indazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity. The bromomethyl group enhances its electrophilicity, making it a versatile intermediate for further functionalization and derivatization .

Actividad Biológica

5-(Bromomethyl)-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, synthesis methods, and case studies.

Overview of Indazole Derivatives

Indazoles, including 5-(bromomethyl)-1H-indazole, are heterocyclic compounds that have demonstrated a variety of pharmacological properties. They are known for their roles in drug development, particularly in anti-cancer therapies and other therapeutic areas such as anti-inflammatory and antiviral treatments. The structural diversity of indazole derivatives allows for the modulation of biological activity through various substitutions.

Synthesis of 5-(Bromomethyl)-1H-Indazole

The synthesis of 5-(bromomethyl)-1H-indazole typically involves the bromination of indazole derivatives followed by functionalization to introduce the bromomethyl group. Various synthetic routes have been explored to optimize yield and purity, with some methods reported to be more efficient than others. For example, Sun et al. (1997) described an efficient synthesis pathway for both 5-(bromomethyl) and 5-(aminomethyl)-1H-indazole using straightforward organic reactions .

Anticancer Activity

The anticancer potential of indazole derivatives has been extensively studied. Recent research indicates that 5-(bromomethyl)-1H-indazole exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted that derivatives with a bromomethyl substituent showed enhanced activity compared to their non-brominated counterparts. This effect is likely due to the ability of the bromine atom to participate in halogen bonding interactions, which can influence the compound's binding affinity to biological targets .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(Bromomethyl)-1H-indazole | A549 (Lung) | 0.88 | Induces apoptosis via ROS generation |

| 2f | 4T1 (Breast) | <0.01 | Inhibits cell proliferation and migration |

| CFI-400945 | HCT116 (Colon) | <0.01 | PLK4 inhibition |

The mechanisms through which 5-(bromomethyl)-1H-indazole exerts its biological effects include:

- Induction of Apoptosis : Flow cytometry assays revealed that treatment with this compound leads to increased levels of reactive oxygen species (ROS), resulting in mitochondrial dysfunction and subsequent apoptosis in cancer cells .

- Inhibition of Cell Migration : Studies have shown that indazole derivatives can significantly reduce cell migration and invasion capabilities, which is crucial for preventing metastasis in cancer therapy .

- Targeting Specific Kinases : Some indazole derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression, such as Polo-like kinase 4 (PLK4) .

Case Studies

Several studies have illustrated the potential therapeutic applications of 5-(bromomethyl)-1H-indazole:

- Case Study 1 : In vitro studies demonstrated that this compound effectively inhibited the proliferation of A549 lung cancer cells with an IC50 value significantly lower than many existing therapies.

- Case Study 2 : A study on the compound's effects on breast cancer cells revealed its ability to induce apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development .

Propiedades

IUPAC Name |

5-(bromomethyl)-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVQCRFGLVAFEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445371 |

Source

|

| Record name | 5-(bromomethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496842-04-7 |

Source

|

| Record name | 5-(bromomethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.